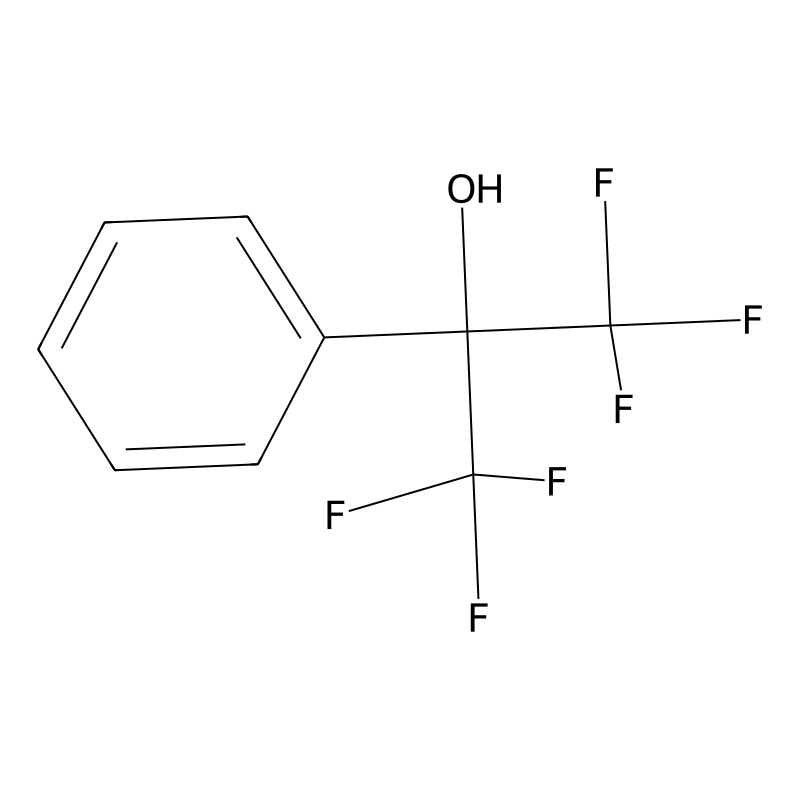

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent for Polymerization Reactions

One of the primary applications of HFIP in scientific research is as a solvent for controlled radical polymerization (CRP) reactions. Studies have shown that HFIP is an effective solvent for Cu(0)-mediated single electron transfer-living radical polymerization (SET-LRP) of methyl methacrylate Sigma-Aldrich: and styrene polymerization [2]. This is because HFIP can effectively solvate the catalyst complexes involved in these reactions, leading to well-defined polymer architectures.

Further Reading:

- Living radical polymerization of methyl methacrylate in hexafluoroisopropanol using Cu(0) as mediator and tris(2-pyridylmethyl)amine as ligand ScienceDirect:

Other Research Applications

Beyond its use in polymerization reactions, HFIP has also been explored in other scientific research areas:

- Material Science: Due to its high solvent power and ability to dissolve inorganic and organic materials, HFIP can be used in the preparation of thin films and coatings for various material science studies [3].

- Biochemistry: HFIP's ability to disrupt hydrogen bonds makes it a useful tool for protein unfolding and studying protein-protein interactions [4].

1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol is an organic compound with the molecular formula C₉H₆F₆O and a molecular weight of 244.136 g/mol. It is also known by several synonyms, including α,α-Bis(trifluoromethyl)benzyl alcohol. This compound appears as a colorless liquid that is soluble in water and has a boiling point of approximately -20°C . Its structure features a phenyl group attached to a propanol backbone, with six fluorine atoms substituting hydrogen atoms in the propanol portion, which significantly alters its chemical properties.

Several methods exist for synthesizing 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol:

- Fluorination of Alcohols: This method involves the introduction of fluorine atoms into the alcohol precursor through electrophilic fluorination techniques.

- Radical Reactions: Utilizing radical initiators can lead to the formation of this compound from simpler organic precursors.

- Cu(0)-Mediated Polymerization: It has been used effectively as a solvent in Cu(0)-mediated single-electron transfer-living radical polymerization processes .

Interaction studies involving 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol focus on its behavior in various chemical environments. Its interactions with nucleophiles and electrophiles are particularly significant due to the presence of both alcohol and fluorinated functionalities. These interactions can influence reaction mechanisms in synthetic organic chemistry.

Several compounds exhibit structural similarities to 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxy-2-(trifluoromethyl)benzyl alcohol | C₉H₇F₃O | Lacks hexafluorination; fewer fluorine atoms |

| 4-(Trifluoromethyl)phenyl ethanol | C₉H₈F₃O | Contains trifluoromethyl group instead of hexafluorination |

| 1-(Trifluoromethyl)-2-naphthol | C₁₁H₇F₃O | Naphthalene structure instead of phenyl |

The uniqueness of 1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol lies in its hexafluorinated structure combined with the phenyl group. This configuration provides distinct chemical properties that differentiate it from other similar compounds.

XLogP3

Boiling Point

LogP

GHS Hazard Statements

H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant